![molecular formula C12H15Cl2NO B2491925 1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol CAS No. 414892-26-5](/img/structure/B2491925.png)
1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol” is a chemical entity that features prominently in the field of medicinal chemistry, particularly in the context of arylcycloalkylamines. These compounds, including phenyl piperidines and piperazines, play a crucial role in the development of antipsychotic agents due to their pharmacophoric groups, which can significantly influence the potency and selectivity of binding affinity at D2-like receptors (Sikazwe et al., 2009).
Synthesis Analysis
The synthesis of related compounds often involves strategic chemical manipulations that enable the creation of molecules with desired biological properties. For instance, the synthesis of dihydropyridines (DHPs), a closely related scaffold, showcases the utility of these frameworks in pharmaceutical research. DHPs, through various synthetic methodologies, have been transformed into several drug molecules and natural products, highlighting the significance of these scaffolds in medicinal chemistry (Sharma & Singh, 2017).
Molecular Structure Analysis
The molecular structure of compounds like “this compound” plays a crucial role in their interaction with biological targets. Arylalkyl substituents, as found in arylcycloalkylamines, contribute to their affinity and selectivity towards D2-like receptors. This is evidenced by studies showing that such modifications can enhance the therapeutic potential of these molecules (Sikazwe et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of “this compound” are influenced by its structural elements. The presence of arylalkyl groups and the piperidine core are characteristic of molecules with potent pharmacological activities. These structural components are involved in key chemical reactions that can modify the molecule's pharmacokinetic and pharmacodynamic profiles, making it a valuable entity in drug development processes.
Physical Properties Analysis
The physical properties of compounds like “this compound” are dictated by their molecular framework. These properties, including solubility, melting point, and stability, are essential for determining the compound's suitability for pharmaceutical applications. The piperidine core, in particular, is known for its role in enhancing the physical and chemical stability of pharmaceutical agents.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of “this compound” are central to its pharmacological efficacy. The dichlorophenyl and piperidinol groups contribute to the molecule's ability to interact with biological targets, influencing its binding affinity and selectivity. This interplay of structural features and chemical properties is crucial for the design of effective therapeutic agents (Sikazwe et al., 2009).
Scientific Research Applications
Medicinal Chemistry and Drug Development
- The compound has been studied for its potential use in modifying nociception and morphine tolerance, showing promise as an adjunct to chronic pain therapy. It demonstrates the ability to antagonize the antimorphine action of nociceptin and reverse tolerance to morphine, indicating its potential in managing conditions where thermal hyperalgesia is a significant component of the pain response (Zaratin et al., 2004).
Crystallography and Molecular Structure Analysis
- Research has delved into the crystal structure and molecular geometry of related compounds, aiming to understand their potential in various applications. Studies have utilized density functional theory (DFT) and other computational methods to analyze the molecular electrostatic potential, vibrational analysis, and other structural characteristics. These studies are crucial in the field of drug design and molecular engineering (Fatma et al., 2017).
Pharmacology and Receptor Interaction
- The compound's interaction with receptors, such as the CB1 cannabinoid receptor, has been a subject of study. Understanding how these molecules interact with receptors at a molecular level is essential for designing drugs with specific effects and minimal side effects. This includes studying various conformations of the compound and their stability, as well as how these conformations affect the binding interaction with receptors (Shim et al., 2002).
Synthetic Chemistry
- The synthesis pathways of related compounds have been explored to improve yields and understand the chemical nature of these molecules. Modifications in the synthesis process can lead to better yields, purer products, and a better understanding of the chemical behavior of these compounds. Such studies are foundational in the field of synthetic chemistry and drug development (Perrey et al., 2016).
Mechanism of Action
Target of Action
A structurally similar compound, cyclopropyl-{4-[5-(3,4-dichlorophenyl)-2-[(1-methyl)-piperidin]-4-yl-3-propyl-3h-imidazol-4-yl]-pyrimidin-2-yl}amine, has been shown to interact with the mitogen-activated protein kinase 10 .
Mode of Action
It is likely that it interacts with its target protein in a manner similar to related compounds, leading to changes in the protein’s activity or function .
Pharmacokinetics
A structurally similar compound, 3,4-dichloromethylphenidate, is primarily metabolized by the liver and predominantly excreted renally . These properties can impact the bioavailability of the compound.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-3-9(6-12(11)14)7-15-5-1-2-10(16)8-15/h3-4,6,10,16H,1-2,5,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWXRMJZQYQZNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.